This compound, also known as JNJ-7706621 or SKE, has been investigated as a potential inhibitor of an enzyme called Sterile20-like Kinase 3 (MST3) [, ]. MST kinases are a family of enzymes involved in regulating cell growth and division [].
Studies have shown that 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide can bind to MST3 and block its activity [, ]. This suggests that the compound may have potential as a therapeutic agent for diseases where abnormal MST3 activity is involved.
The three-dimensional structure of MST3 bound to 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide has been determined using X-ray crystallography [, ]. This information can be used to understand how the compound interacts with the enzyme and to design new, more potent inhibitors.
JNJ-7706621 is a synthetic compound recognized for its role as a dual inhibitor of cyclin-dependent kinases and Aurora kinases. It exhibits potent inhibitory effects on several key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 3, cyclin-dependent kinase 4, cyclin-dependent kinase 6, Aurora-A, and Aurora-B. The compound has been shown to effectively induce apoptosis in various cancer cell lines while having a lower impact on normal cells, making it a promising candidate for cancer therapeutics .
As research on this specific compound appears limited, its mechanism of action is unknown. However, similar sulfonamide-triazole hybrids are being explored for their potential antimalarial activity. The mechanism for such compounds might involve targeting specific enzymes or metabolic pathways in the malaria parasite [].
The primary mode of action of JNJ-7706621 involves the inhibition of key kinases that regulate cell cycle progression. The compound interacts with the ATP-binding sites of these kinases, leading to a blockade in their activity. This inhibition results in cell cycle arrest and subsequent apoptosis in cancer cells. The specific chemical structure facilitates these interactions through hydrogen bonding and other non-covalent interactions with amino acids critical for kinase function .
JNJ-7706621 has demonstrated significant biological activity as an anti-cancer agent. Its effectiveness is highlighted by the following characteristics:
The synthesis of JNJ-7706621 involves multiple steps that typically include:
JNJ-7706621 has several potential applications in cancer therapy:
Interaction studies have shown that JNJ-7706621 can synergistically enhance the effects of other therapeutic agents. For example:
Several compounds share similarities with JNJ-7706621 in terms of structure and mechanism but differ in their specificity or potency:
Compound Name | Target Kinases | IC50 (μmol/L) | Unique Features |
---|---|---|---|
GSK461364 | Aurora-A | 0.015 | Selective for Aurora-A; used for specific cancer types |
VX-680 | Aurora-A/B | 0.010 | Broad-spectrum Aurora kinase inhibitor |
R547 | Cyclin-dependent kinases | 0.025 | Focus on CDK inhibition with different selectivity |
JNJ-7706621 stands out due to its dual inhibition profile against both cyclin-dependent kinases and Aurora kinases, providing a broader therapeutic potential compared to others that may target only one class of kinases .